Cas no 1706452-17-6 (6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride)
![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride structure](https://ja.kuujia.com/scimg/cas/1706452-17-6x500.png)
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- EN300-746272
- 6-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)pyridine-2-carboxylic acid;hydrochloride
- 1706452-17-6
- AKOS024458826
- MFCD28557205
- 6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride
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- インチ: 1S/C13H13N3O2.ClH/c17-13(18)10-5-3-4-9(14-10)11-8-16-7-2-1-6-12(16)15-11;/h3-5,8H,1-2,6-7H2,(H,17,18);1H
- InChIKey: CKVXFJZBUHCBNN-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C1=CC=CC(C2=CN3C(CCCC3)=N2)=N1)=O
計算された属性
- せいみつぶんしりょう: 279.0774544g/mol
- どういたいしつりょう: 279.0774544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 323
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-746272-0.25g |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride |
1706452-17-6 | 95.0% | 0.25g |
$905.0 | 2025-03-11 | |
1PlusChem | 1P00VVEU-1g |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride |
1706452-17-6 | 95% | 1g |
$2323.00 | 2023-12-20 | |
1PlusChem | 1P00VVEU-5g |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride |
1706452-17-6 | 95% | 5g |
$6618.00 | 2023-12-20 | |
Enamine | EN300-746272-0.1g |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride |
1706452-17-6 | 95.0% | 0.1g |
$633.0 | 2025-03-11 | |
Enamine | EN300-746272-1.0g |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride |
1706452-17-6 | 95.0% | 1.0g |
$1829.0 | 2025-03-11 | |
1PlusChem | 1P00VVEU-250mg |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride |
1706452-17-6 | 95% | 250mg |
$1181.00 | 2023-12-20 | |
1PlusChem | 1P00VVEU-500mg |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride |
1706452-17-6 | 95% | 500mg |
$1827.00 | 2023-12-20 | |
1PlusChem | 1P00VVEU-10g |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride |
1706452-17-6 | 95% | 10g |
$9785.00 | 2023-12-20 | |
Enamine | EN300-746272-2.5g |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride |
1706452-17-6 | 95.0% | 2.5g |
$3585.0 | 2025-03-11 | |
Enamine | EN300-746272-10.0g |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride |
1706452-17-6 | 95.0% | 10.0g |
$7866.0 | 2025-03-11 |
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride 関連文献
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochlorideに関する追加情報
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride: A Comprehensive Overview
The compound with CAS No. 1706452-17-6, known as 6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique imidazo[1,2-a]pyridine core structure, which is fused with a pyridine ring and substituted with a carboxylic acid group. The presence of the hydrochloride counterion suggests that this compound is often utilized in its protonated form, which may enhance its solubility and stability under certain conditions.
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as bioactive molecules with applications in drug discovery. For instance, researchers have explored the ability of these compounds to modulate various biological targets, including enzymes and receptors. The carboxylic acid group in this molecule is particularly noteworthy as it can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding affinity. This feature makes the compound a promising candidate for designing drugs targeting protein-protein interactions or enzyme catalytic sites.
The synthesis of 6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine moiety. This is often achieved through cyclization reactions involving appropriate precursors such as o-amino pyridines or related compounds. The subsequent introduction of the pyridine ring and the carboxylic acid group requires precise control over reaction conditions to ensure high yields and purity. The final step involves protonation to form the hydrochloride salt, which is essential for maintaining the compound's stability and solubility properties.
In terms of chemical properties, this compound exhibits a high degree of aromaticity due to the conjugated π-systems present in both the imidazo[1,2-a]pyridine and pyridine rings. This aromaticity not only contributes to its stability but also influences its electronic properties. The molecule's ability to undergo various functional group transformations further enhances its versatility in synthetic chemistry. For example, the carboxylic acid group can be converted into esters or amides using standard organic reactions, enabling the creation of derivatives with tailored physicochemical properties.
From an applications perspective, 6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride has shown potential in several areas. In drug discovery programs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease (PD), this compound has been investigated for its ability to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are implicated in the progression of neurodegenerative disorders; thus, their inhibition could lead to novel therapeutic strategies.
Moreover, recent advancements in materials science have explored the use of imidazo[1,a]pyridine derivatives as building blocks for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen-rich structure of this compound facilitates strong metal-ligand interactions, making it suitable for constructing porous materials with applications in gas storage and catalysis.
In conclusion,6-{5H,6H,,7 H ,8 H -imidazo [ 1 , 2 -a ] py ridin - ilyl } py ridin - ilyl } py ridin - e -car box yli c aci d hyd ro ch l ori de stands out as a versatile chemical entity with diverse applications across multiple disciplines. Its unique structural features combined with promising biological activities make it a valuable addition to both academic research and industrial development efforts.
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